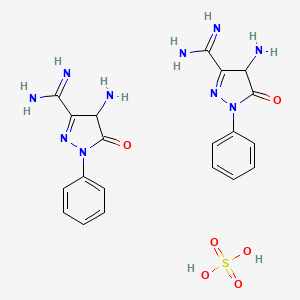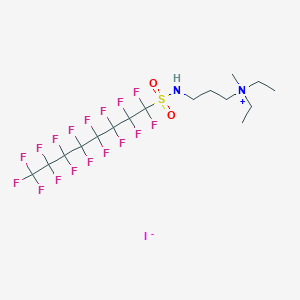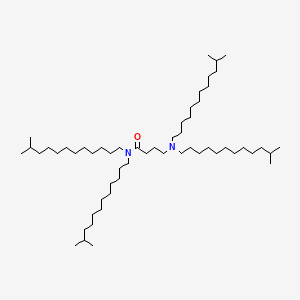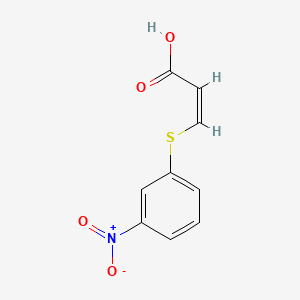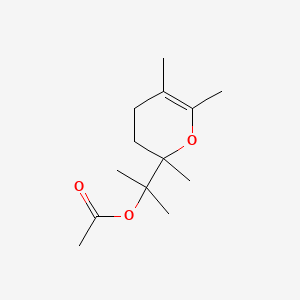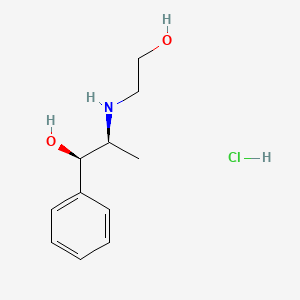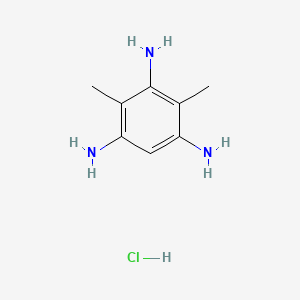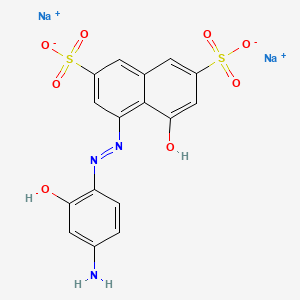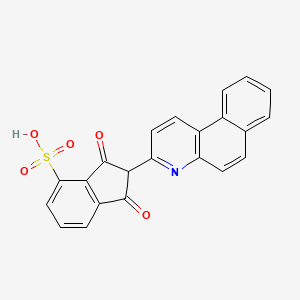
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoquinoline moiety fused with an indene-dione structure, along with a sulpho group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinoline and indene-dione precursors. These precursors are then subjected to sulphonation reactions under controlled conditions to introduce the sulpho group. Common reagents used in these reactions include sulfuric acid and oleum. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the desired specifications and purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoquinoline and indene-dione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, diol derivatives, and substituted benzoquinoline and indene-dione compounds. These products have distinct chemical and physical properties that make them useful in various applications.
Scientific Research Applications
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulpho group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-one: Lacks the sulpho group, resulting in different chemical and physical properties.
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione: Similar structure but without the sulpho derivative, affecting its reactivity and applications.
Uniqueness
The presence of the sulpho group in 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative imparts unique properties, such as increased solubility and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
67893-12-3 |
|---|---|
Molecular Formula |
C22H13NO5S |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4-sulfonic acid |
InChI |
InChI=1S/C22H13NO5S/c24-21-15-6-3-7-18(29(26,27)28)19(15)22(25)20(21)17-11-9-14-13-5-2-1-4-12(13)8-10-16(14)23-17/h1-11,20H,(H,26,27,28) |
InChI Key |
ZMPJWGHEMFSQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


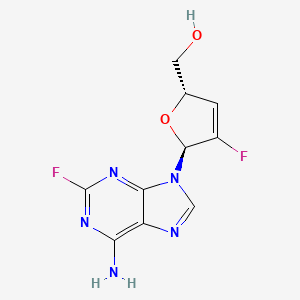
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
